![molecular formula C15H12Cl2N2O2S2 B2811450 (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 851080-59-6](/img/structure/B2811450.png)
(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
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Overview
Description
(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2S2 and its molecular weight is 387.29. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
A review on imidazole derivatives, including compounds structurally related to benzothiazoles and thiophenes, discussed their potential antitumor activities. Some of these compounds have progressed past preclinical testing, indicating a potential for the development of new antitumor drugs based on these structures (Iradyan, Stepanyan, Arsenyan, & M. Iradyan, 2009).
Novel Synthesis of Omeprazole and Related Compounds
Research on the synthesis of omeprazole and its pharmaceutical impurities, which are chemically related to the compound , provided insights into novel synthetic methods and the development of pharmaceuticals. This research emphasizes the importance of exploring new synthetic routes and their implications for drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Thiophene Analogues and Evaluation for Carcinogenicity
Studies on thiophene analogues of known carcinogens evaluated their potential carcinogenicity, demonstrating the significance of structural modifications on biological activity and safety (Ashby, Styles, Anderson, & Paton, 1978).
Structure-Activity Relationships of Thiophene Derivatives
A review on the structure-activity relationships of thiophene derivatives highlighted their therapeutic properties across various biological test systems, underscoring the versatility of thiophene structures in medicinal chemistry (Drehsen & Engel, 1983).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is likely to interact with multiple receptors due to its complex structure
Mode of Action
It is hypothesized that the compound may bind to its targets with high affinity, leading to changes in cellular processes . .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential multi-target activity
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential multi-target activity of the compound, it may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S2/c1-7-4-5-9(21-3)11-12(7)23-15(19(11)2)18-14(20)8-6-10(16)22-13(8)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQUCXDXRWFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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